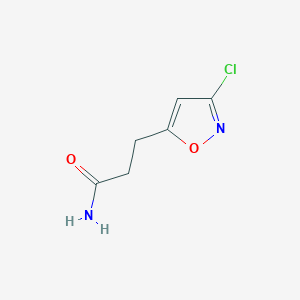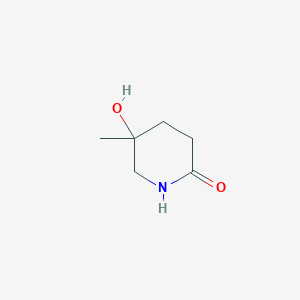![molecular formula C7H9F3N2S B1426299 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine CAS No. 1248076-55-2](/img/structure/B1426299.png)
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TFP is a thiazole-containing compound that has a trifluoromethyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
- 1,3-Dibromo-1,1-difluoro-2-propanone is used in the synthesis of thiazoles, including compounds similar to 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine. This process is significant in drug discovery, allowing the introduction of bromodifluoromethyl groups at specific positions of the thiazole ring (Colella et al., 2018).
Material Science
- Thiazole derivatives have been explored for their potential in creating materials with novel properties. For example, star-shaped single-polymer systems with simultaneous RGB emission use thiazole derivatives as components. These materials are of interest for their electroluminescent and amplified spontaneous emission properties (Liu et al., 2016).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives, which are structurally related to 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine, have been studied for their effectiveness in inhibiting the corrosion of metals like iron. These studies involve both experimental approaches and theoretical simulations (Kaya et al., 2016).
Biological Activities
- Novel ferrocenyl-containing thiazole imine derivatives, similar in structure to the compound , have been synthesized and shown to exhibit biological activities, including plant growth regulation and antifungal properties (Yu et al., 2007).
- Additionally, various thiazol-2-amine derivatives have been evaluated for their antifungal and plant-growth-regulatory activities, indicating the potential of these compounds in agricultural applications (Liu et al., 2011).
Environmental Science
- The compound's derivatives have been synthesized in an eco-friendly manner, demonstrating the potential for sustainable chemistry practices in creating similar compounds (Bonacorso et al., 2016).
Analytical Chemistry
- Aminothiazole derivatives, structurally related to 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine, have been synthesized and analyzed using various spectroscopic methods. These studies contribute to our understanding of the chemical and physical properties of such compounds (Adeel et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S/c1-2-4(11)6-12-5(3-13-6)7(8,9)10/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBNIVEIOVCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CS1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)



![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
